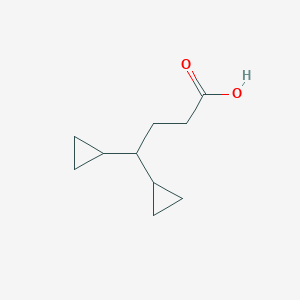

4,4-dicyclopropylbutanoic Acid

Description

4,4-Dicyclopropylbutanoic acid is a carboxylic acid derivative characterized by two cyclopropyl substituents at the 4-position of a butanoic acid backbone. Applications may span pharmaceuticals, agrochemicals, or materials science, leveraging its unique steric profile and carboxylic acid functionality.

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

4,4-dicyclopropylbutanoic acid |

InChI |

InChI=1S/C10H16O2/c11-10(12)6-5-9(7-1-2-7)8-3-4-8/h7-9H,1-6H2,(H,11,12) |

InChI Key |

CHFMNQOZLHUKBF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(CCC(=O)O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dicyclopropylbutanoic Acid typically involves the reaction of cyclopropylmethyl bromide with a suitable butanoic acid derivative under controlled conditions. The reaction is often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropyl groups.

Industrial Production Methods: On an industrial scale, the production of 4,4-Dicyclopropylbutanoic Acid may involve more efficient catalytic processes to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and optimized reaction conditions can significantly enhance the production efficiency.

Chemical Reactions Analysis

Decarboxylative Rearrangements

Cyclopropane-containing carboxylic acids often undergo decarboxylative rearrangements under thermal or acidic conditions. For example, α-(cyclopropylcarbonyl) cyclopropane carboxylic acids undergo ring-opening to form α-allyl-β-keto acids, followed by concerted decarboxylation to yield substituted 4,5-dihydrofurans . A similar mechanism may apply to 4,4-dicyclopropylbutanoic acid, where strain in the cyclopropane rings could facilitate ring-opening or rearrangement.

Esterification and Derivatization

Carboxylic acids typically undergo esterification with alcohols under acid catalysis. For cyclopropane-containing acids, this reaction is feasible but may require optimized conditions to avoid side reactions (e.g., cyclopropane ring-opening).

Oxidation and Reduction

-

Oxidation : The carboxylic acid group can be oxidized to form ketones or esters, while cyclopropane rings may remain intact unless subjected to harsh conditions.

-

Reduction : Reduction of the carboxylic acid group to alcohols or aldehydes is possible using agents like LiAlH₄, though steric hindrance from cyclopropane groups could affect reaction efficiency.

Substitution Reactions

Cyclopropane rings in such compounds may participate in substitution reactions, particularly under nucleophilic or electrophilic conditions. For example, cyclopropyl groups can act as leaving groups in certain contexts, though this depends on reaction conditions .

Reaction Mechanisms and Conditions

Comparative Analysis of Cyclopropane-Containing Acids

Research Findings and Trends

-

Strain-Driven Reactivity : Cyclopropane rings introduce significant ring strain, making them reactive under thermal or acidic conditions. This is evident in decarboxylative rearrangements, where ring-opening precedes product formation .

-

Derivatization Potential : Esterification and reductions are foundational for generating derivatives, which are critical in drug discovery and materials science.

-

Biological Implications : While direct data for 4,4-dicyclopropylbutanoic acid is sparse, analogous compounds (e.g., cyclopropane-containing carboxylic acids) show promise in enzyme inhibition and metabolic studies .

Scientific Research Applications

4,4-Dicyclopropylbutanoic Acid finds applications in several scientific domains:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug development, particularly in designing novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4,4-Dicyclopropylbutanoic Acid exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors, thereby modulating biological processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Physicochemical Properties

- Acidity: The carboxylic acid group in 4,4-dicyclopropylbutanoic acid is expected to exhibit a pKa similar to other aliphatic carboxylic acids (~4.5–5.0). In contrast, caffeic acid (pKa ~4.6 for the carboxyl and ~8–10 for phenolic hydroxyls) demonstrates additional acidity due to its phenolic groups .

- Solubility: The cyclopropyl groups in 4,4-dicyclopropylbutanoic acid may reduce water solubility due to increased hydrophobicity, whereas caffeic acid’s phenolic hydroxyls improve aqueous solubility .

Key Research Findings

- Cyclopropane-containing compounds exhibit unique reactivity in ring-opening reactions, which could be exploited in targeted drug delivery systems .

- Bile acid-bipyridine conjugates demonstrate selective metal binding, highlighting the importance of spatial arrangement in coordination chemistry—a factor less pronounced in 4,4-dicyclopropylbutanoic acid’s simpler structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.